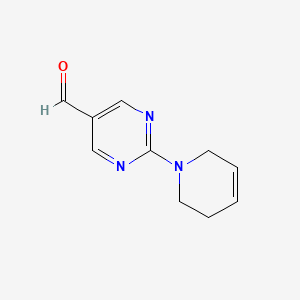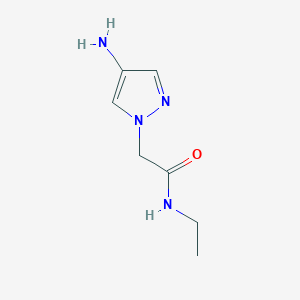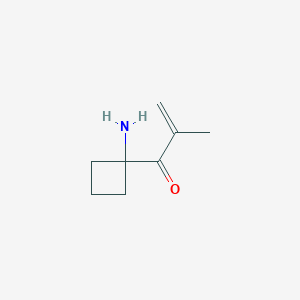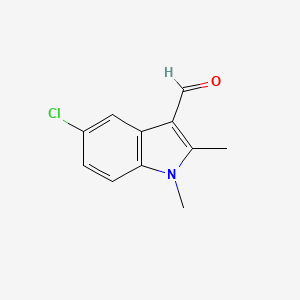![molecular formula C14H15NO B13185330 (S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13185330.png)
(S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a biphenyl group attached to an aminoethanol moiety, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and an appropriate amino alcohol.
Catalysts and Reagents: Palladium catalysts are often used in the coupling reactions, such as Suzuki coupling, to form the biphenyl structure.
Reaction Conditions: The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. The temperature and pressure conditions vary depending on the specific reaction being performed.
Industrial Production Methods
In industrial settings, the production of (S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and lower production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts like iron or aluminum chloride are employed.
Major Products
Oxidation: Imines, oximes.
Reduction: Secondary amines.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
(S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a ligand in the study of protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of (S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl group provides hydrophobic interactions, stabilizing the compound within hydrophobic pockets of proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol: The enantiomer of the compound, with similar but distinct biological activities.
4-Aminobiphenyl: Lacks the aminoethanol moiety, leading to different chemical properties and applications.
Uniqueness
(S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol is unique due to its chiral nature, which allows for specific interactions with biological molecules, making it valuable in the development of enantioselective drugs and catalysts.
Propriétés
Formule moléculaire |
C14H15NO |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
(1S)-2-amino-1-(4-phenylphenyl)ethanol |
InChI |
InChI=1S/C14H15NO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10,15H2/t14-/m1/s1 |
Clé InChI |
ATTHACCWLCOMAC-CQSZACIVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](CN)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13185258.png)


![2-[(Dimethylamino)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13185272.png)


![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane](/img/structure/B13185287.png)


![2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13185306.png)


![3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13185322.png)
